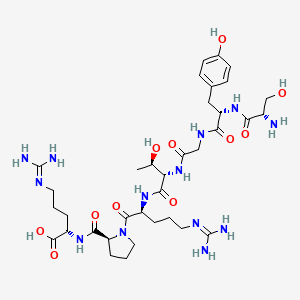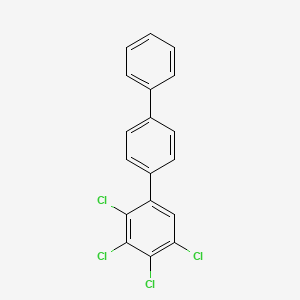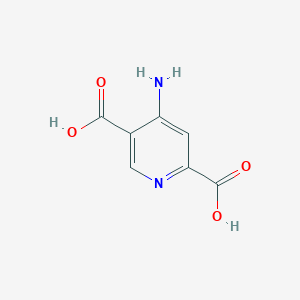
4-Aminopyridine-2,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminopyridine-2,5-dicarboxylic acid: is an organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the 4-position and two carboxylic acid groups at the 2- and 5-positions on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyridine-2,5-dicarboxylic acid typically involves the functionalization of pyridine derivatives. One common method is the nitration of pyridine followed by reduction and subsequent carboxylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize catalytic reactions and continuous flow systems to enhance yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain high-quality products.
化学反応の分析
Types of Reactions: 4-Aminopyridine-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyridine compounds.
科学的研究の応用
4-Aminopyridine-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the modulation of ion channels.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-Aminopyridine-2,5-dicarboxylic acid involves its interaction with voltage-gated potassium channels. By inhibiting these channels, the compound prolongs action potentials and enhances neurotransmitter release. This leads to improved neuronal signaling and has potential therapeutic benefits in conditions such as multiple sclerosis and spinal cord injuries.
類似化合物との比較
4-Aminopyridine: Shares the amino group but lacks the carboxylic acid groups.
Pyridine-2,5-dicarboxylic acid: Lacks the amino group but has the carboxylic acid groups.
2-Aminopyridine: Has the amino group at the 2-position instead of the 4-position.
Uniqueness: 4-Aminopyridine-2,5-dicarboxylic acid is unique due to the presence of both the amino group and two carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogues.
特性
CAS番号 |
1260667-31-9 |
|---|---|
分子式 |
C7H6N2O4 |
分子量 |
182.13 g/mol |
IUPAC名 |
4-aminopyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-4-1-5(7(12)13)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11)(H,12,13) |
InChIキー |
NUFNQKRULVUKMZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1C(=O)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



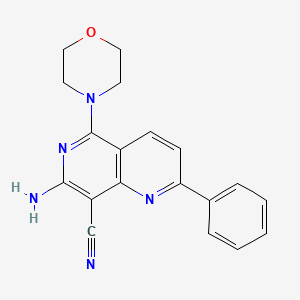
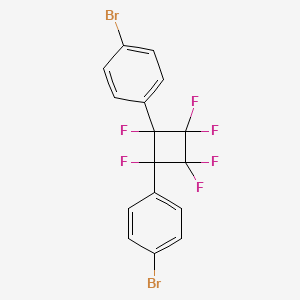
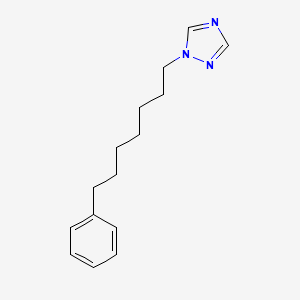
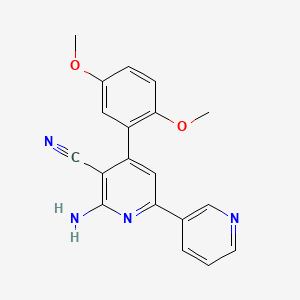
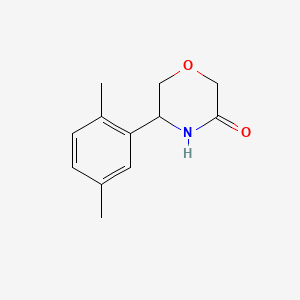
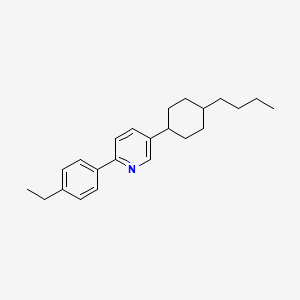
![(2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane]](/img/structure/B14175162.png)
![2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14175167.png)

![16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid](/img/structure/B14175189.png)
![2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14175190.png)
